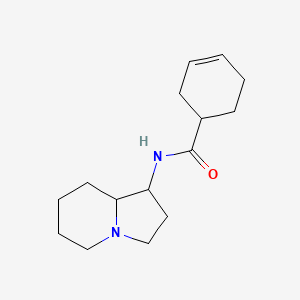
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone, also known as MMQ, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MMQ is a small molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity. (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of certain protein kinases, which play a key role in cellular signaling pathways.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone. One area of interest is its potential use as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Additionally, (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone may have applications in other areas of research, such as neuroscience and infectious diseases. Further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone and its potential uses in various research applications.
Métodos De Síntesis
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone can be synthesized using a variety of methods, including the reaction of 3-methylmorpholine and 2-chloroquinoline-3-carbaldehyde in the presence of a base. Other methods involve the reaction of 2-aminobenzophenone with 3-methylmorpholine and subsequent cyclization.
Aplicaciones Científicas De Investigación
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been investigated for its potential use in a variety of research applications, including as a fluorescent probe for imaging cellular processes. It has also been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, making it a potential therapeutic target for diseases such as cancer.
Propiedades
IUPAC Name |
(3-methylmorpholin-4-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-10-19-9-8-17(11)15(18)14-7-6-12-4-2-3-5-13(12)16-14/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKYWOVBPKXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)





![4-[[4-[3-(Difluoromethoxy)-4-methoxybenzoyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7526905.png)


